molecular formula C6H4B2F4O4 B14211517 Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- CAS No. 784170-29-2

Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis-

Cat. No.: B14211517
CAS No.: 784170-29-2
M. Wt: 237.71 g/mol
InChI Key: PNOBGYKZWAZPSQ-UHFFFAOYSA-N
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Description

Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is a specialized organoboron compound characterized by the presence of boronic acid groups attached to a tetrafluorinated phenylene ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- typically involves the hydroboration of tetrafluorinated phenylene precursors. The addition of a boron-hydrogen bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane is a common route . This process is generally rapid and allows for the exploration of organoborane chemistry.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is a widely applied method for the synthesis of such organoboron compounds . This reaction is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic esters or acids.

    Reduction: Formation of boranes.

    Substitution: Reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Often uses reducing agents such as lithium aluminum hydride.

    Substitution: Commonly employs halides or other nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include boronic esters, boranes, and substituted boronic acids .

Mechanism of Action

The mechanism by which boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often lead to the formation of stable boronate esters, which can inhibit enzyme activity or alter molecular pathways. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is unique due to its tetrafluorinated phenylene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and their diverse biological activities. The compound Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is particularly noteworthy for its potential applications in various therapeutic areas. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

1. Overview of Boronic Acids

Boronic acids possess Lewis acid properties and can interact with biological molecules, making them useful in drug design. Their ability to form stable complexes with biomolecules allows them to function as enzyme inhibitors, particularly in the context of β-lactamase inhibitors and other therapeutic targets.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boronic acids. For instance, research has shown that certain boronic acid derivatives exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Boronic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound AE. coli6.50 mg/mL12.00 mg/mL
Compound BS. aureus4.20 mg/mL8.50 mg/mL
Compound CKlebsiella pneumoniae5.00 mg/mL10.00 mg/mL

The compound (3,4,5,6-tetrafluoro-1,2-phenylene)bis-boronic acid has been evaluated for its antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, demonstrating promising results comparable to established antibiotics .

3. Anticancer Properties

Boronic acids have also been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression.

Case Study: Anticancer Activity Assessment

A study examined the cytotoxic effects of various boronic acid derivatives on cancer cell lines such as MCF-7 (breast cancer). The results indicated that the compound exhibited a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells while showing minimal toxicity to healthy cell lines .

4. Enzyme Inhibition Activities

Boronic acids are known for their role as enzyme inhibitors, particularly in inhibiting serine proteases and β-lactamases.

Table 2: Enzyme Inhibition Activities of Boronic Acid Derivatives

Enzyme TypeIC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

The inhibition profiles indicate a strong potential for therapeutic applications in neurodegenerative diseases through acetylcholinesterase inhibition .

5. Antioxidant Activity

In addition to antimicrobial and anticancer properties, boronic acids exhibit antioxidant activities which contribute to their therapeutic profile.

Table 3: Antioxidant Activity Assessment

MethodIC50 Value (µg/mL)
ABTS Radical Scavenging0.11 ± 0.01
DPPH Free Radical Scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

These findings suggest that the compound may be beneficial in formulations aimed at reducing oxidative stress .

6. Conclusion

The compound Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- demonstrates significant biological activity across various domains including antibacterial, anticancer, enzyme inhibition, and antioxidant properties. These characteristics position it as a valuable candidate for further research and development in pharmaceutical applications.

The ongoing exploration of boronic acids in medicinal chemistry continues to yield promising results that may lead to innovative therapeutic strategies against a range of diseases.

Properties

CAS No.

784170-29-2

Molecular Formula

C6H4B2F4O4

Molecular Weight

237.71 g/mol

IUPAC Name

(2-borono-3,4,5,6-tetrafluorophenyl)boronic acid

InChI

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h13-16H

InChI Key

PNOBGYKZWAZPSQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)B(O)O)(O)O

Origin of Product

United States

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